molecular formula C13H10F2O B14103164 (1,4-Difluorocyclohexa-2,4-dien-1-yl)-phenylmethanone

(1,4-Difluorocyclohexa-2,4-dien-1-yl)-phenylmethanone

Cat. No.: B14103164
M. Wt: 220.21 g/mol
InChI Key: FDQJEGGUPFESSJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methanone,1,1’-(1,4-phenylene)bis[1-(4-fluorophenyl)- can be synthesized through the reaction of terephthaloyl chloride with 4-fluorobenzaldehyde under appropriate conditions . The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of Methanone,1,1’-(1,4-phenylene)bis[1-(4-fluorophenyl)- involves large-scale chemical processes that ensure consistent quality and efficiency. The industrial methods often utilize advanced techniques such as continuous flow reactors and automated control systems to monitor and regulate the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Methanone,1,1’-(1,4-phenylene)bis[1-(4-fluorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

Methanone,1,1’-(1,4-phenylene)bis[1-(4-fluorophenyl)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials

Mechanism of Action

The mechanism of action of Methanone,1,1’-(1,4-phenylene)bis[1-(4-fluorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(4-chlorobenzoyl)benzene
  • 1,4-Bis(4-bromobenzoyl)benzene
  • 1,4-Bis(4-methylbenzoyl)benzene

Uniqueness

Methanone,1,1’-(1,4-phenylene)bis[1-(4-fluorophenyl)- is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability, reactivity, and potential biological activities compared to its analogs with different substituents .

Properties

Molecular Formula

C13H10F2O

Molecular Weight

220.21 g/mol

IUPAC Name

(1,4-difluorocyclohexa-2,4-dien-1-yl)-phenylmethanone

InChI

InChI=1S/C13H10F2O/c14-11-6-8-13(15,9-7-11)12(16)10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

FDQJEGGUPFESSJ-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C=CC1(C(=O)C2=CC=CC=C2)F)F

Origin of Product

United States

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